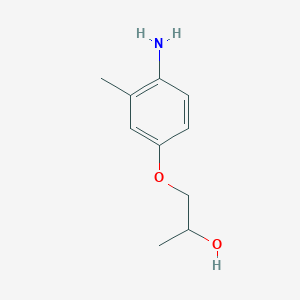
1-(4-Amino-3-methylphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to nucleophilic ring-opening with a suitable nucleophile, such as an alcohol, to yield the desired product.
Reaction Conditions:
Step 1: 4-amino-3-methylphenol + epichlorohydrin
Step 2: Epoxide intermediate + alcohol
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(4-Amino-3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学的研究の応用
1-(4-Amino-3-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 1-(4-Amino-3-methylphenoxy)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxy group may participate in hydrophobic interactions.
類似化合物との比較
1-(4-Amino-3-methylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
- 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- 1-amino-3-(3-methylphenoxy)propan-2-ol
- 1-amino-3-(4-methylphenoxy)propan-2-ol
These compounds share similar structural features but differ in the substituents on the phenoxy ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications and properties .
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(4-amino-3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(3-4-10(7)11)13-6-8(2)12/h3-5,8,12H,6,11H2,1-2H3 |
InChIキー |
LDGTUHSLOWRWLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


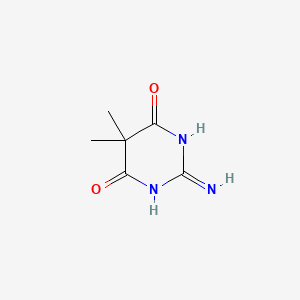
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
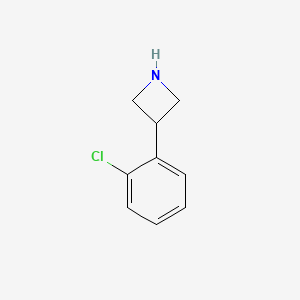
![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)



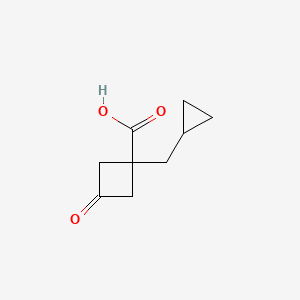
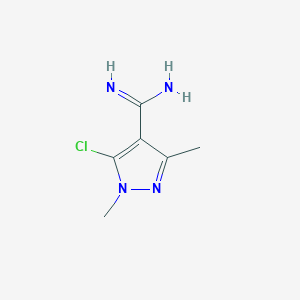
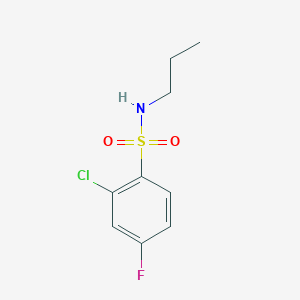
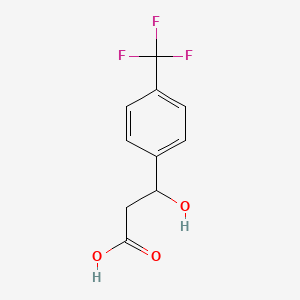
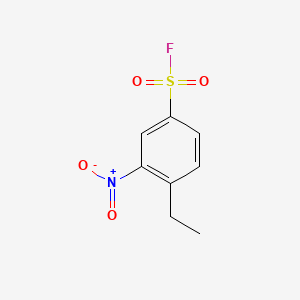
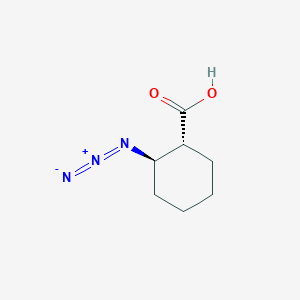
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
